N'-(4-nitrobenzylidene)-2-thiophenecarbohydrazide
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Overview
Description
N’-(4-nitrobenzylidene)-2-thiophenecarbohydrazide is a Schiff base compound characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl group Schiff bases are typically synthesized through the condensation reaction of primary amines with aldehydes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-nitrobenzylidene)-2-thiophenecarbohydrazide typically involves the reaction of 4-nitrobenzaldehyde with 2-thiophenecarbohydrazide in the presence of a suitable solvent such as ethanol. The reaction is often catalyzed by acetic acid and carried out under reflux conditions for several hours. The product is then isolated by cooling the reaction mixture and filtering the precipitate .
Industrial Production Methods
While specific industrial production methods for N’-(4-nitrobenzylidene)-2-thiophenecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(4-nitrobenzylidene)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The carbon-nitrogen double bond can be reduced to form the corresponding amine.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions typically require a catalyst such as aluminum chloride.
Major Products Formed
Oxidation: Reduction of the nitro group forms the corresponding amino derivative.
Reduction: Reduction of the Schiff base forms the corresponding amine.
Substitution: Substitution reactions on the thiophene ring can introduce various functional groups, depending on the electrophile used.
Scientific Research Applications
N’-(4-nitrobenzylidene)-2-thiophenecarbohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N’-(4-nitrobenzylidene)-2-thiophenecarbohydrazide involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can enhance its biological activity. Additionally, the presence of the nitro group allows for redox reactions that can generate reactive intermediates, contributing to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
N-(4-nitrobenzylidene)-2-cyclopropylaniline: Similar Schiff base with a cyclopropyl group instead of a thiophene ring.
N-(4-nitrobenzylidene)-2-alkenylaniline: Contains an alkenyl group instead of a thiophene ring.
Uniqueness
N’-(4-nitrobenzylidene)-2-thiophenecarbohydrazide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in the development of materials with specific optical and electronic characteristics .
Properties
Molecular Formula |
C12H9N3O3S |
---|---|
Molecular Weight |
275.29 g/mol |
IUPAC Name |
N-[(E)-(4-nitrophenyl)methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C12H9N3O3S/c16-12(11-2-1-7-19-11)14-13-8-9-3-5-10(6-4-9)15(17)18/h1-8H,(H,14,16)/b13-8+ |
InChI Key |
KMJDEFIDCSNYPH-MDWZMJQESA-N |
Isomeric SMILES |
C1=CSC(=C1)C(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CSC(=C1)C(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |
solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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